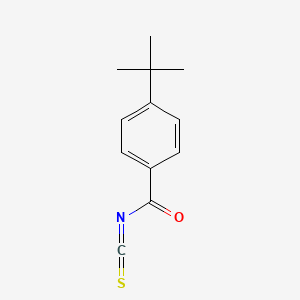

4-Tert-butylbenzoyl isothiocyanate

Descripción general

Descripción

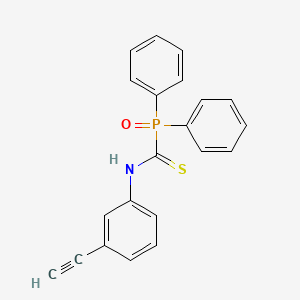

4-Tert-butylbenzoyl isothiocyanate: is an organic compound with the molecular formula C12H13NOS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Aplicaciones Científicas De Investigación

4-Tert-butylbenzoyl isothiocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including thiourea derivatives and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Mecanismo De Acción

Target of Action

Isothiocyanates, a group of compounds to which 4-tert-butylbenzoyl isothiocyanate belongs, have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .

Mode of Action

Isothiocyanates are known to inhibit the growth of several types of cultured human cancer cells . They have been shown to decrease Akt phosphorylation, a key protein in cell survival signaling pathways .

Biochemical Pathways

Isothiocyanates are known to modulate metastasis-related gene expression and inhibit the akt/nfκb pathway .

Result of Action

Isothiocyanates are known to suppress lung cancer cell metastasis potential .

Safety and Hazards

The safety information for 4-Tert-butylbenzoyl isothiocyanate includes several hazard statements such as H302, H312, H314, H317, H332, H334, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . It may also cause eye irritation and respiratory irritation .

Análisis Bioquímico

Biochemical Properties

Isothiocyanates, including 4-Tert-butylbenzoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations

Cellular Effects

They have shown to inhibit the growth of several types of cultured human cancer cells .

Molecular Mechanism

Isothiocyanates are known to inhibit cell survival signaling molecules Akt and NFκB activation . They also increase ROS generation and cause GSH depletion .

Temporal Effects in Laboratory Settings

Isothiocyanates like benzyl isothiocyanate have shown to improve cognitive impairments in pilocarpine-induced epileptic mice, demonstrating significant antioxidant effects and neuroprotective properties .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have pronounced dose-dependent genotoxic effects .

Metabolic Pathways

Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Tert-butylbenzoyl isothiocyanate can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Tert-butylbenzoyl isothiocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.

Addition Reactions: It can react with various nucleophiles, such as amines and alcohols, to form corresponding adducts.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

Solvents: Common solvents include acetone, dichloromethane, and ethanol.

Major Products:

Thiourea Derivatives: Formed through nucleophilic substitution reactions.

Adducts: Formed through addition reactions with nucleophiles.

Hydrolysis Products: Corresponding amine and carbonyl compounds.

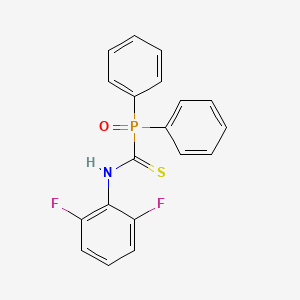

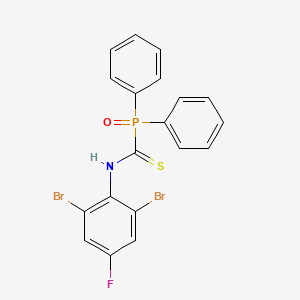

Comparación Con Compuestos Similares

Phenyl isothiocyanate: Another isothiocyanate compound with similar reactivity but different substituents on the aromatic ring.

Benzyl isothiocyanate: Known for its anticancer properties and found in cruciferous vegetables.

Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant properties.

Uniqueness: 4-Tert-butylbenzoyl isothiocyanate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Propiedades

IUPAC Name |

4-tert-butylbenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLKWMZWUQAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate](/img/structure/B3042782.png)

![Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3042783.png)

![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)

![O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide](/img/structure/B3042785.png)

![5-{[4-(Trifluoromethoxy)anilino]carbonyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042789.png)

![2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide](/img/structure/B3042790.png)

![N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide](/img/structure/B3042791.png)

![1-diphenylphosphoryl-N-[4-(trifluoromethyl)phenyl]methanethioamide](/img/structure/B3042796.png)

![1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide](/img/structure/B3042797.png)